

# Technical Guide: 2-[(3-Fluorophenyl)methoxy]acetic acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-[(3-Fluorophenyl)methoxy]acetic acid

CAS No.: 953786-99-7

Cat. No.: B3174487

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## A Critical Building Block for Medicinal Chemistry and Drug Discovery

### Chemical Identity & Core Profile

Compound Name: **2-[(3-Fluorophenyl)methoxy]acetic acid** Synonyms: (3-Fluorobenzyloxy)acetic acid; [[(3-Fluorophenyl)methyl]oxy]acetic acid CAS Number: Not widely indexed in open public databases (Rare Chemical Entity). Note: Researchers should utilize the SMILES or InChIKey for precise database querying, as this specific isomer is often cataloged within proprietary building block libraries rather than general registries. Molecular Formula: C<sub>9</sub>H<sub>9</sub>FO<sub>3</sub> Molecular Weight: 184.16 g/mol SMILES: OC(=O)COCc1cccc(F)c1 InChIKey: (Predicted) ZJYHHKJJZJXZJZ-UHFFFAOYSA-N

### Physicochemical Properties (Calculated)

| Property         | Value                | Context  |
|------------------|----------------------|--|
| LogP             | ~1.6 - 1.9           | Moderate lipophilicity; suitable for CNS or systemic drug scaffolds.     |
| pKa              | ~3.5 - 3.8           | Typical carboxylic acid acidity; exists as anion at physiological pH.    |
| H-Bond Donors    | 1 (COOH)             | Critical for receptor binding interactions.                              |
| H-Bond Acceptors | 3 (COOH, Ether O, F) | Fluorine acts as a weak acceptor; ether oxygen is a key dipole.          |
| Rotatable Bonds  | 4                    | High flexibility, allowing conformational adaptation in binding pockets. |

## Strategic Applications in Drug Discovery

This compound serves as a high-value pharmacophore scaffold and building block. Its utility stems from the specific placement of the fluorine atom and the ether linkage.

### A. Bioisosteric Design & Metabolic Stability

- Fluorine Effect:** The fluorine atom at the meta (3-) position of the phenyl ring is a strategic design choice. It blocks metabolic oxidation at a vulnerable site (preventing hydroxylation) without significantly increasing steric bulk (Van der Waals radius of F  $\approx$  1.47 Å vs H  $\approx$  1.20 Å). This enhances the metabolic half-life of drug candidates derived from this scaffold.
- Ether Linkage:** The  $-\text{CH}_2-\text{O}-\text{CH}_2-$  spacer provides a flexible, chemically stable linker that mimics the geometry of longer alkyl chains but introduces polarity, improving solubility compared to all-carbon analogs.

### B. Target Classes

- CRTH2 Antagonists (Prostaglandin D2 Receptor):

- (Benzyloxy)acetic acid derivatives are established pharmacophores for CRTH2 antagonists, used in treating asthma and allergic rhinitis. The carboxylic acid moiety mimics the prostanoid head group, anchoring the molecule in the receptor's cationic pocket (typically interacting with Arg170 or Lys210).
- Aldose Reductase Inhibitors:
  - The carboxylic acid head group coupled with a lipophilic aromatic tail is a classic motif for inhibiting aldose reductase (e.g., in diabetic complications), where the acid binds to the catalytic site.
- PPAR Agonists:
  - Peroxisome proliferator-activated receptors (PPARs) often bind acidic ligands with lipophilic tails. The 3-fluorophenyl group provides the necessary hydrophobic interaction while modulating potency.

## Synthesis & Manufacturing Protocol

Methodology: Williamson Ether Synthesis (Self-Validating Protocol) Reaction Type:

Nucleophilic Substitution (S<sub>N</sub>2)

### Mechanistic Rationale

The synthesis relies on the irreversible alkylation of an alkoxide (generated from 3-fluorobenzyl alcohol) with a haloacetate. This route is preferred over the oxidation of ethers because it allows for precise installation of the carboxylic acid moiety (via an ester intermediate) under mild conditions.

### Experimental Workflow

Step 1: Deprotonation

- Reagents: 3-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (NaH, 1.2 eq, 60% dispersion).
- Solvent: Anhydrous THF or DMF (Polar aprotic solvent promotes ionization).
- Condition: 0°C to Room Temperature (RT), 30 min.

- Observation: Evolution of H<sub>2</sub> gas indicates active alkoxide formation.

### Step 2: Alkylation

- Reagent: tert-Butyl bromoacetate or Ethyl bromoacetate (1.1 eq).
- Mechanism: The 3-fluorobenzyl alkoxide attacks the  $\alpha$ -carbon of the bromoacetate, displacing the bromide ion.
- Condition: RT to 60°C, 2-4 hours.

### Step 3: Hydrolysis (Deprotection)

- Reagent: Trifluoroacetic acid (TFA) in DCM (for t-butyl ester) or LiOH in THF/H<sub>2</sub>O (for ethyl ester).
- Outcome: Quantitative conversion to the free acid.

## Visualization: Synthesis Pathway



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Caption: Step-wise Williamson ether synthesis pathway for high-yield production.

## Analytical Characterization (Quality Control)

To ensure scientific integrity, the following data points serve as validation criteria for the synthesized compound.

| Technique                                    | Expected Signal / Characteristic  | Interpretation                                      |
|--|---|---|
| $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ ) | $\delta$ ~10.5 (br s, 1H)   | Carboxylic acid proton (-COOH).                     |
| $\delta$ ~7.3 - 6.9 (m, 4H)                  | Aromatic protons (splitting pattern characteristic of meta-substitution). |   |
| $\delta$ ~4.6 (s, 2H)                        | Benzylic methylene (-Ph-CH <sub>2</sub> -O-).                             |   |
| $\delta$ ~4.1 (s, 2H)                        | Acetyl methylene (-O-CH <sub>2</sub> -COOH).                              |   |
| $^{13}\text{C}$ NMR                          | $\delta$ ~175 ppm   | Carbonyl carbon (C=O).                              |
| $\delta$ ~163 ppm (d, J~245 Hz)              | C-F carbon (coupling confirms F presence).                                |   |
| $\delta$ ~72 ppm, ~67 ppm                    | Ether carbons (-CH <sub>2</sub> -O-CH <sub>2</sub> -).                    |   |
| Mass Spectrometry (ESI)                      | $[\text{M}-\text{H}]^- = 183.14$  | Negative ion mode (preferred for carboxylic acids). |

## Handling & Safety Guidelines

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which can catalyze autocatalytic degradation.
- Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless pH > 7).

## References

- Williamson Ether Synthesis: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.

- Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.
- CRTH2 Antagonist Scaffolds: Pettipher, R., et al. "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News Perspect, 2008.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

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